molecular formula C19H35N5O5S3 B014475 Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt CAS No. 353754-92-4

Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt

Cat. No. B014475
M. Wt: 509.7 g/mol
InChI Key: MJTZNNRYZKZYKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the incorporation of methanethiosulfonate (MTS) groups into larger molecules. For example, a gadolinium(III) complex with a DOTA-based ligand bearing an MTS group was synthesized for enhanced relaxivity properties (Thonon, Jacques, & Desreux, 2007). This process typically includes reacting precursor molecules with MTS derivatives in the presence of trifluoroacetic acid to cleave protecting groups, indicating a method that might be applicable to synthesizing the compound .

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves understanding the configuration and electronic properties of the methanethiosulfonate and trifluoroacetic acid moieties. These groups significantly influence the molecular geometry, reactivity, and overall properties of the compound. The MTS group, for example, is known for its ability to form disulfide bonds with thiols, affecting the compound's stability and solubility.

Chemical Reactions and Properties

Compounds containing MTS groups participate in thiol-disulfide exchange reactions, which are crucial for bioconjugation applications. The presence of a trifluoroacetic acid moiety enhances the compound's acidity, making it a useful catalyst in organic synthesis. For instance, trifluoroacetic acid catalyzes the synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in aqueous media (Mohammadizadeh & Taghavi, 2011).

properties

IUPAC Name

2-amino-N-(2-methoxysulfonothioylethyl)-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N5O5S3/c1-29-32(28,30)11-10-22-18(26)13(20)6-4-5-9-21-16(25)8-3-2-7-15-17-14(12-31-15)23-19(27)24-17/h13-15,17H,2-12,20H2,1H3,(H,21,25)(H,22,26)(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTZNNRYZKZYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=S)CCNC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408187
Record name Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt

CAS RN

353754-92-4
Record name Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
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Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
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Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
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Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
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Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
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Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt

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